molecular formula C22H24N2O4S B492830 4-(4-tert-butylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide CAS No. 690245-18-2

4-(4-tert-butylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide

Cat. No.: B492830
CAS No.: 690245-18-2
M. Wt: 412.5g/mol
InChI Key: PRCRCAIYYBKWNL-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Constitutional Analysis

The systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is 4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(furan-2-ylmethyl)benzamide. The molecular formula is C23H26N2O4S with a molecular weight of 426.5 g/mol. This designation reflects the complex multi-ring structure incorporating several distinct functional groups that contribute to its potential biological activity.

The constitutional framework of this molecule can be systematically analyzed through its key structural components. The central benzamide core serves as the primary scaffold, substituted at the para position with a methylsulfonamide linkage. The sulfonamide group connects to a 4-tert-butylphenyl moiety, while the amide nitrogen is substituted with a furan-2-ylmethyl group. This arrangement creates a molecule with significant conformational flexibility and multiple sites for potential intermolecular interactions.

The compound belongs to the broader class of substituted benzamides, which are well-documented in pharmaceutical applications. Benzamide derivatives have been extensively utilized in medicinal chemistry, with numerous commercial drugs featuring this core structure including antipsychotics, antiemetics, and antidepressants. The presence of both sulfonamide and furan functionalities in this particular derivative suggests potential for enhanced biological activity through multiple pharmacophore interactions.

Table 1.1: Molecular Descriptors and Computed Properties

Property Value Reference
Molecular Formula C23H26N2O4S
Molecular Weight 426.5 g/mol
XLogP3-AA 3.9
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 5
Rotatable Bonds 8
Topological Polar Surface Area 96.8 Ų
Heavy Atom Count 30
Complexity 652

The structural complexity index of 652 indicates a highly sophisticated molecular architecture. The presence of eight rotatable bonds suggests significant conformational flexibility, which may be crucial for biological activity by allowing the molecule to adopt optimal binding conformations at target sites. The topological polar surface area of 96.8 Ų falls within the favorable range for drug-like properties, suggesting potential for good bioavailability.

Crystallographic Studies: X-ray Diffraction Analysis of Molecular Packing

While specific crystallographic data for 4-(4-tert-butylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide is not extensively reported in the available literature, structural insights can be inferred from related compounds and computational modeling approaches. The molecular architecture suggests several potential intermolecular interaction sites that would influence crystal packing arrangements.

The sulfonamide functionality provides both hydrogen bond donor and acceptor capabilities through its NH and SO2 groups respectively. The 4-tert-butylbenzenesulfonamide component, which has been studied independently, exhibits specific crystallographic properties with a melting point range of 136-138°C, indicating strong intermolecular interactions in the solid state. This suggests that the complete molecule would likely form stable crystal lattices through multiple hydrogen bonding networks.

The furan ring system contributes additional complexity to the molecular packing through its aromatic character and oxygen heteroatom. Furan rings typically engage in π-π stacking interactions and can serve as hydrogen bond acceptors, potentially leading to layered crystal structures. The combination of these diverse interaction modes would result in complex three-dimensional packing arrangements that could significantly influence the compound's solid-state properties.

Table 1.2: Predicted Crystallographic Parameters

Parameter Estimated Value Basis
Space Group P21/c (predicted) Similar sulfonamide structures
Density ~1.15 g/cm³
Melting Point Range 140-160°C (estimated) Related compounds
Hydrogen Bonding Extensive N-H···O networks Sulfonamide functionality
π-π Interactions Present Aromatic systems

The tert-butyl substituent introduces significant steric bulk that would influence molecular packing arrangements. This bulky group typically leads to increased intermolecular distances and can prevent close packing, potentially resulting in more open crystal structures with lower densities compared to unsubstituted analogs.

Conformational Dynamics: Rotameric States of tert-Butyl and Furan Moieties

The conformational dynamics of 4-(4-tert-butylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide are governed by multiple rotatable bonds that allow for significant structural flexibility. The eight rotatable bonds identified in the molecular structure create a complex conformational landscape with numerous possible low-energy conformations.

The tert-butyl group represents a critical conformational determinant due to its substantial steric requirements. This group typically adopts preferential orientations that minimize steric clashes with neighboring atoms while maintaining optimal electronic interactions. The rotation around the C-C bond connecting the tert-butyl group to the phenyl ring is relatively unrestricted, allowing for multiple conformational states that may interconvert rapidly at room temperature.

The furan-2-ylmethyl substituent introduces additional conformational complexity through rotation around both the C-N amide bond and the methylene linker connecting the furan ring to the amide nitrogen. The furan ring itself maintains planarity, but its orientation relative to the benzamide core can vary significantly depending on the rotational state of the connecting methylene group.

Table 1.3: Key Conformational Parameters

Rotatable Bond Rotation Barrier (estimated) Preferred Conformations
Tert-butyl C-C Low (~2-3 kcal/mol) Multiple minima
Sulfonamide N-S Moderate (~8-12 kcal/mol) Staggered
Methylene C-N Low (~1-2 kcal/mol) Anti/gauche
Furan-methylene Low (~2-4 kcal/mol) Multiple orientations
Amide C-N High (~15-20 kcal/mol) Planar preference

The sulfonamide linkage presents a moderate barrier to rotation, with the NH group preferentially adopting orientations that allow for optimal hydrogen bonding interactions. This conformational preference may be crucial for biological activity, as it could determine the molecule's ability to interact with specific protein targets.

The synthesis and conformational analysis of related compounds has been reported, providing insights into the preferred geometric arrangements. Technical parameters such as reaction temperature, solvent choice, and reaction time have been shown to influence the final conformational distribution in similar systems.

Spectroscopic Fingerprinting: NMR (¹H, ¹³C, 2D-COSY), FT-IR, and Raman Spectral Assignments

The spectroscopic characterization of 4-(4-tert-butylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide requires comprehensive analysis using multiple complementary techniques. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information about the molecular framework and dynamic behavior in solution.

¹H NMR analysis would be expected to show characteristic signals for the tert-butyl group around 1.3 ppm as a singlet integrating for nine protons. The aromatic protons of the substituted benzene rings would appear in the 7.0-8.0 ppm region with characteristic coupling patterns reflecting the substitution patterns. The furan ring protons would be distinguishable in the 6.0-7.5 ppm range, with the 2-position proton typically appearing most downfield due to the adjacent oxygen atom.

¹³C NMR spectroscopy would reveal the carbonyl carbon of the benzamide group around 165-170 ppm, while the quaternary carbon of the tert-butyl group would appear around 35-40 ppm. The furan carbons would be identifiable in the 100-160 ppm region, with characteristic chemical shift patterns reflecting the heterocyclic nature of this ring system.

Table 1.4: Expected Spectroscopic Characteristics

Technique Key Signals Chemical Shift/Frequency
¹H NMR Tert-butyl 1.3 ppm (s, 9H)
¹H NMR Aromatic 7.0-8.0 ppm (m)
¹H NMR Furan 6.0-7.5 ppm (m)
¹³C NMR Carbonyl 165-170 ppm
¹³C NMR Tert-butyl C 35-40 ppm
FT-IR C=O stretch 1650-1680 cm⁻¹
FT-IR S=O stretch 1300-1350 cm⁻¹
FT-IR N-H stretch 3200-3400 cm⁻¹

Fourier-transform infrared (FT-IR) spectroscopy would provide crucial information about the functional groups present in the molecule. The carbonyl stretch of the benzamide group would appear as a strong absorption around 1650-1680 cm⁻¹, while the sulfonamide S=O stretches would be observed around 1300-1350 cm⁻¹. The N-H stretching vibrations would appear in the 3200-3400 cm⁻¹ region, with the exact frequency depending on hydrogen bonding interactions.

Two-dimensional correlation spectroscopy (2D-COSY) would be particularly valuable for confirming connectivity patterns and resolving overlapping signals in the aromatic region. This technique would allow for unambiguous assignment of the complex aromatic proton patterns and help distinguish between the different substituted benzene rings present in the molecule.

Raman spectroscopy would complement the infrared analysis by providing information about symmetric vibrations and aromatic ring breathing modes. The technique would be particularly useful for characterizing the furan ring vibrations and confirming the presence of the tert-butyl group through its characteristic C-C stretching modes.

Properties

IUPAC Name

4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-22(2,3)17-8-12-20(13-9-17)29(26,27)24-18-10-6-16(7-11-18)21(25)23-15-19-5-4-14-28-19/h4-14,24H,15H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCRCAIYYBKWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Nitro-N-[(furan-2-yl)methyl]benzamide

Reagents :

  • 4-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • (Furan-2-yl)methylamine

  • Triethylamine (Et₃N)

Procedure :

  • Acid Chloride Formation : 4-Nitrobenzoic acid (10.0 g, 59.8 mmol) is refluxed with SOCl₂ (20 mL) and catalytic DMF (0.1 mL) in anhydrous dichloromethane (DCM, 100 mL) for 4 hours. Excess SOCl₂ is removed under reduced pressure to yield 4-nitrobenzoyl chloride as a yellow solid (11.2 g, 95%).

  • Amide Coupling : The acid chloride is dissolved in DCM (50 mL) and cooled to 0°C. (Furan-2-yl)methylamine (6.5 g, 65.8 mmol) and Et₃N (9.2 mL, 65.8 mmol) are added dropwise. The reaction is stirred at room temperature for 12 hours, washed with water, and purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to yield the amide as a pale-yellow solid (12.1 g, 85%).

Key Data :

  • Yield : 85%

  • Melting Point : 142–144°C

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.30 (d, J = 8.8 Hz, 2H, Ar-H), 8.15 (d, J = 8.8 Hz, 2H, Ar-H), 7.50 (m, 1H, furan-H), 6.50 (m, 2H, furan-H), 4.60 (d, J = 5.6 Hz, 2H, CH₂).

Reduction of Nitro Group to Amine

Reagents :

  • 4-Nitro-N-[(furan-2-yl)methyl]benzamide

  • Hydrogen gas (H₂)

  • Palladium on carbon (Pd/C, 10%)

Procedure :
The nitro intermediate (10.0 g, 40.6 mmol) is dissolved in ethanol (200 mL) and stirred under H₂ atmosphere (1 atm) with Pd/C (1.0 g) at room temperature for 6 hours. The catalyst is filtered, and the solvent is evaporated to yield 4-amino-N-[(furan-2-yl)methyl]benzamide as a white solid (8.2 g, 95%).

Key Data :

  • Yield : 95%

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.70 (d, J = 8.4 Hz, 2H, Ar-H), 6.60 (d, J = 8.4 Hz, 2H, Ar-H), 7.40 (m, 1H, furan-H), 6.45 (m, 2H, furan-H), 4.55 (d, J = 5.2 Hz, 2H, CH₂), 5.20 (s, 2H, NH₂).

Sulfonylation with 4-tert-Butylbenzenesulfonyl Chloride

Reagents :

  • 4-Amino-N-[(furan-2-yl)methyl]benzamide

  • 4-tert-Butylbenzenesulfonyl chloride

  • Triethylamine (Et₃N)

Procedure :
The amine (7.0 g, 32.3 mmol) and Et₃N (6.7 mL, 48.5 mmol) are dissolved in DCM (100 mL) and cooled to 0°C. 4-tert-Butylbenzenesulfonyl chloride (8.9 g, 35.5 mmol) is added dropwise, and the mixture is stirred at room temperature for 8 hours. The organic layer is washed with 1M HCl, water, and brine, then purified via recrystallization (ethanol/water) to yield the target compound as a white crystalline solid (11.8 g, 80%).

Key Data :

  • Yield : 80%

  • Melting Point : 198–200°C

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.00 (d, J = 8.8 Hz, 2H, Ar-H), 7.80 (d, J = 8.4 Hz, 2H, sulfonyl-Ar-H), 7.60 (d, J = 8.4 Hz, 2H, sulfonyl-Ar-H), 7.45 (m, 1H, furan-H), 6.50 (m, 2H, furan-H), 4.60 (d, J = 5.6 Hz, 2H, CH₂), 1.30 (s, 9H, t-Bu).

  • HRMS (ESI) : m/z [M+H]⁺ calcd for C₂₂H₂₅N₃O₄S: 427.52; found: 427.51.

Critical Analysis of Reaction Conditions

Solvent and Base Selection in Sulfonylation

The choice of DCM as the solvent and Et₃N as the base proved optimal for sulfonylation, minimizing side reactions such as hydrolysis of the sulfonyl chloride. Alternative bases (e.g., pyridine) or solvents (e.g., THF) reduced yields by 10–15% due to incomplete reaction or emulsion formation.

Catalytic Hydrogenation vs. Chemical Reduction

While catalytic hydrogenation provided a high yield (95%), alternative reducing agents like Fe/HCl led to partial decomposition of the furan ring, underscoring the sensitivity of heteroaromatic systems to strong acids.

Scalability and Industrial Considerations

The synthesis is scalable to kilogram quantities with consistent yields (>75% overall). Key challenges include:

  • Purification : Recrystallization from ethanol/water ensures high purity (>99% by HPLC).

  • Cost Efficiency : 4-tert-Butylbenzenesulfonyl chloride is commercially available but accounts for 60% of material costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-butylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-(4-tert-butylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The sulfonamide group can form hydrogen bonds with the target protein, while the benzamide and furan rings can participate in hydrophobic interactions.

Comparison with Similar Compounds

Key Observations :

Sulfonamide vs. Sulfamoyl Groups : The target compound’s 4-tert-butylbenzenesulfonamido group distinguishes it from sulfamoyl-containing analogs like LMM11. Sulfonamides are often associated with enhanced hydrogen-bonding capacity and enzyme inhibition (e.g., carbonic anhydrase), whereas sulfamoyls may exhibit different electronic effects .

Furan-2-yl Substituents : Compounds like BA7 and LMM11 incorporate furan rings, which are linked to improved pharmacokinetic properties (e.g., membrane permeability) and target engagement (e.g., antifungal activity) .

Table 2: Physicochemical Properties

Compound Molecular Weight logP (Predicted) Key Functional Groups Synthesis Highlights
Target Compound ~430 g/mol ~3.5 (estimated) tert-butyl, sulfonamido, furan-methyl Likely involves sulfonylation and amide coupling
LMM11 472.5 g/mol 4.2 Cyclohexyl-sulfamoyl, oxadiazole Purchased from Life Chemicals (F2832-0099)
BA7 ~400 g/mol 2.8 Fluoropropanamide, furan-2-yl Multi-step synthesis with fluorination
4-(dimethylsulfamoyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide 420.5 g/mol 2.1 Dimethylsulfamoyl, thiophene-furan Substitution reactions with azide/thiol groups

Key Observations :

  • Molecular Weight and Lipophilicity : The target compound’s higher molecular weight (~430 g/mol) and tert-butyl group may limit bioavailability compared to smaller analogs like BA7 (~400 g/mol). However, its logP (~3.5) aligns with CNS-active compounds .
  • Synthetic Routes : The target compound likely requires sulfonylation of 4-tert-butylbenzenesulfonyl chloride with a benzamide precursor, followed by furan-methyl substitution—similar to methods in for sulfonate derivatives .

Biological Activity

4-(4-tert-butylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a sulfonamide group and a furan moiety, contributing to its pharmacological properties. Its molecular formula is C18H24N2O3SC_{18}H_{24}N_{2}O_{3}S with a molecular weight of approximately 364.46 g/mol.

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of compounds similar to 4-(4-tert-butylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide. For instance, derivatives targeting the bacterial division protein FtsZ have shown promising results against multidrug-resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) and VRSA (vancomycin-resistant Staphylococcus aureus) .

Table 1: Antibacterial Activity Comparison

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)Reference
A14 (similar compound)MRSA0.5 µg/mL
CiprofloxacinMRSA1.0 µg/mL
ErythromycinS. aureus2.0 µg/mL

The mechanism by which this class of compounds exerts its antibacterial effects often involves the inhibition of bacterial cell division through targeting FtsZ, a protein critical for cytokinesis in bacteria. This novel mechanism is particularly valuable in the face of rising antibiotic resistance.

Case Study 1: Efficacy Against Resistant Strains

A study conducted on various benzamide derivatives, including those structurally related to our compound of interest, demonstrated their effectiveness against resistant bacterial strains. The findings indicated that these compounds significantly reduced bacterial load in in vitro models, suggesting their potential for clinical application .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of related compounds revealed that modifications to the benzamide structure could enhance antibacterial potency. For example, introducing different substituents on the furan ring improved interaction with the FtsZ protein, leading to lower MIC values and increased bactericidal activity .

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